2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds such as 2-oxo-1,2,3,4-tetrahydropyrimidines have been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds are known to influence various biochemical pathways, resulting in downstream effects .
Result of Action
Related compounds have been found to exhibit various therapeutic and pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Biochemical Analysis
Biochemical Properties
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as an inhibitor of protein kinase CK2, a ubiquitous enzyme involved in cell cycle regulation, apoptosis, and other cellular processes . The interaction between this compound and CK2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein kinase CK2 can lead to altered phosphorylation states of key regulatory proteins, impacting cell proliferation and survival . Additionally, this compound may affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of protein kinase CK2 is a prime example, where the compound binds to the enzyme’s active site, preventing substrate phosphorylation . This inhibition can lead to changes in gene expression, as CK2 is involved in the regulation of transcription factors and other proteins critical for gene expression. Additionally, this compound may interact with other enzymes, either inhibiting or activating them, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and altered cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of protein kinase CK2, leading to reduced cell proliferation in cancer models . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and the metabolism of other biomolecules. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can either be excreted or further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution pattern can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . For instance, its interaction with protein kinase CK2 may involve localization to the nucleus, where CK2 is known to phosphorylate transcription factors and other nuclear proteins. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves the [1,5]-hydride shift triggered N-dealkylative cyclization of 2-(2-(benzylamino)benzylidene)malonate under the action of boron trifluoride etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of environmentally benign catalysts, solvent-free conditions, and efficient reaction pathways to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Comparison with Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
Comparison: 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULTWXIRPYWHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536721 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246867-17-4 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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